3-(2-Ethylphenyl)-2-oxopropanoic acid

Beschreibung

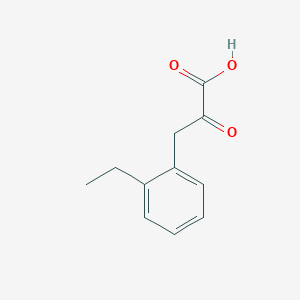

3-(2-Ethylphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a phenyl ring substituted with an ethyl group at the ortho position. Its molecular structure combines a ketone group (2-oxo) and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and drug development.

Eigenschaften

Molekularformel |

C11H12O3 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

3-(2-ethylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O3/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

InChI-Schlüssel |

YWHKGGPSVBLQJD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2-ethylbenzene with an appropriate acyl chloride, followed by hydrolysis. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl group on the phenyl ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 3-(2-ethylphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-(2-Ethylphenyl)-2-oxopropanoic acid finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which 3-(2-ethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(2-Chlorophenyl)-2-oxopropanoic Acid

3-(2-Bromophenyl)-2-oxopropanoic Acid

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

- Structure : Hydroxyl group at the meta position.

- Physicochemical Properties : Enhanced solubility due to the polar hydroxyl group; molecular formula C₉H₈O₄ .

- Biological Relevance: Potential interactions with metabolic pathways due to phenolic structure.

Derivatives with Heterocyclic or Aliphatic Modifications

3-(3-Indolyl)-2-oxopropanoic Acid

- Structure : Indole ring substituent.

- Role: Identified as a differential metabolite in gut microbiota studies, linked to aromatic amino acid metabolism .

3-(Cyclohex-2-en-1-yl)-2-oxopropanoic Acid

- Structure : Cyclohexene ring substituent.

- Biosynthetic Significance: Intermediate in salinosporamide A production, a proteasome inhibitor .

Ethyl 3-(Nitropyridin-4-yl)-2-oxopropanoate

- Structure : Nitropyridine substituent with an ethyl ester.

- Synthesis : Prepared via microwave-assisted reactions with yields up to 50% .

- Utility : Precursor for nitroaromatic compounds in agrochemical research.

Comparative Data Table

Biologische Aktivität

3-(2-Ethylphenyl)-2-oxopropanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative data.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation.

- Cell Cycle Modulation : It influences cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in malignant cells through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the downregulation of glycolytic enzymes and modulation of signaling pathways such as PI3K/Akt/mTOR.

Case Studies

-

Breast Cancer Cell Study

- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of this compound for 48 hours.

- Results : A dose-dependent inhibition of cell viability was observed, with significant apoptosis indicated by flow cytometry analysis.

-

Inflammation Model

- Objective : To assess anti-inflammatory effects in LPS-stimulated macrophages.

- Methodology : Macrophages were pre-treated with the compound before LPS exposure.

- Results : The treatment significantly reduced nitric oxide production and cytokine release compared to controls.

Comparative Data Table

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Anti-inflammatory IC50 | 25 µM | 30 µM (Compound A) |

| Anticancer IC50 (MCF-7) | 15 µM | 20 µM (Compound B) |

| Apoptosis Induction | Yes | Yes |

| Cell Cycle Arrest (G0/G1) | Yes | No |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : Demonstrated effective inhibition of cancer cell proliferation and inflammatory responses.

- In vivo Models : Preliminary animal studies suggest potential therapeutic benefits in reducing tumor size and inflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.